![molecular formula C25H26N4O5 B2667754 Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate CAS No. 921553-95-9](/img/structure/B2667754.png)
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, also known as Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial activity against certain bacteria.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate. One direction is the further study of its mechanism of action. Another direction is the development of more efficient synthesis methods. Additionally, further studies could be conducted to explore its potential therapeutic applications in more detail.
Synthesis Methods
The synthesis of Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate involves several steps. The first step is the synthesis of 8-aminoquinoline by reacting 8-hydroxyquinoline with ammonia. The second step involves the reaction of 8-aminoquinoline with piperidine-4-carboxylic acid to form 2-(4-carbamoylpiperidin-1-yl)quinoline. The third step involves the reaction of 2-(4-carbamoylpiperidin-1-yl)quinoline with 4-(bromomethyl)benzoic acid to form Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate.
Scientific Research Applications
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate has been the focus of scientific research due to its potential applications in various fields. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
methyl 4-[[2-[2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-33-25(32)18-5-8-19(9-6-18)27-22(30)15-34-20-4-2-3-16-7-10-21(28-23(16)20)29-13-11-17(12-14-29)24(26)31/h2-10,17H,11-15H2,1H3,(H2,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZBZLSJNIYPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate |
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